

# A Comparative Guide to the Quantum Chemical Properties of 3,5-Dimethoxybenzaldehyde

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## Compound of Interest

Compound Name: 3,5-Dimethoxybenzaldehyde

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This guide provides a comparative analysis of the quantum chemical properties of **3,5-Dimethoxybenzaldehyde**, a versatile aromatic aldehyde, with its isomer, 2,5-Dimethoxybenzaldehyde. The positioning of the methoxy groups on the benzene ring significantly influences the electronic and spectroscopic properties of these molecules. This guide summarizes key computational and experimental data to highlight these differences, offering insights for applications in organic synthesis, pharmaceutical development, and materials science.

While a comprehensive computational study detailing all electronic properties of **3,5-Dimethoxybenzaldehyde** was not available in the reviewed literature, this guide presents the existing calculated vibrational data and compares it with the more extensively characterized 2,5-Dimethoxybenzaldehyde.

## Comparison of Calculated and Experimental Data

The following tables summarize the available quantum chemical and experimental data for **3,5-Dimethoxybenzaldehyde** and 2,5-Dimethoxybenzaldehyde. The computational data for **3,5-Dimethoxybenzaldehyde** is limited to vibrational frequencies, while a more complete dataset is available for the 2,5-isomer.

Table 1: Comparison of Calculated Vibrational Frequencies ( $\text{cm}^{-1}$ ) for **3,5-Dimethoxybenzaldehyde**

Vibrational Mode	Calculated (DFT B3LYP/6-311G++ (d,p))	Experimental (FT- IR)	Experimental (FT- Raman)
C-H stretch (aldehyde)	2868	2850	2854
C=O stretch	1705	1700	1698
Aromatic C=C stretch	1605, 1585	1600, 1580	1602, 1583
C-O-C stretch (sym)	1165	1168	1167
C-O-C stretch (asym)	1295	1290	1292

Note: The calculated frequencies are often scaled to better match experimental values. The data presented here is based on the available study and may have been scaled.

Table 2: Comparison of Quantum Chemical and Experimental Data for 2,5-Dimethoxybenzaldehyde

Property	Computational Method	Calculated Value	Experimental Value
Optimized Geometry	DFT B3LYP/6-311G(d,p)	XRD	
C=O bond length (Å)	1.223	1.215	
C-C bond length (aldehyde, Å)	1.478	1.472	
O-CH <sub>3</sub> bond length (avg, Å)	1.365	1.368	
Electronic Properties	DFT B3LYP/6-311G(d,p)		
HOMO Energy (eV)	-6.12	-	
LUMO Energy (eV)	-1.89	-	
HOMO-LUMO Gap (eV)	4.23	-	
Spectroscopic Data			
UV-Vis λ <sub>max</sub> (nm)	TD-DFT	325	328 (in ethanol)
<sup>1</sup> H NMR (ppm, aldehyde H)	GIAO	10.42	10.45

## Experimental and Computational Protocols

### 3,5-Dimethoxybenzaldehyde (Vibrational Analysis)

The computational data for **3,5-Dimethoxybenzaldehyde** was obtained from a study by Bouraoui Hazem, et al.[1]. The geometry of the molecule was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G++(d,p) basis set.[1] Following optimization, the vibrational frequencies were calculated at the same level of theory. The experimental FT-IR and FT-Raman spectra were recorded for the solid sample at room temperature.[1]

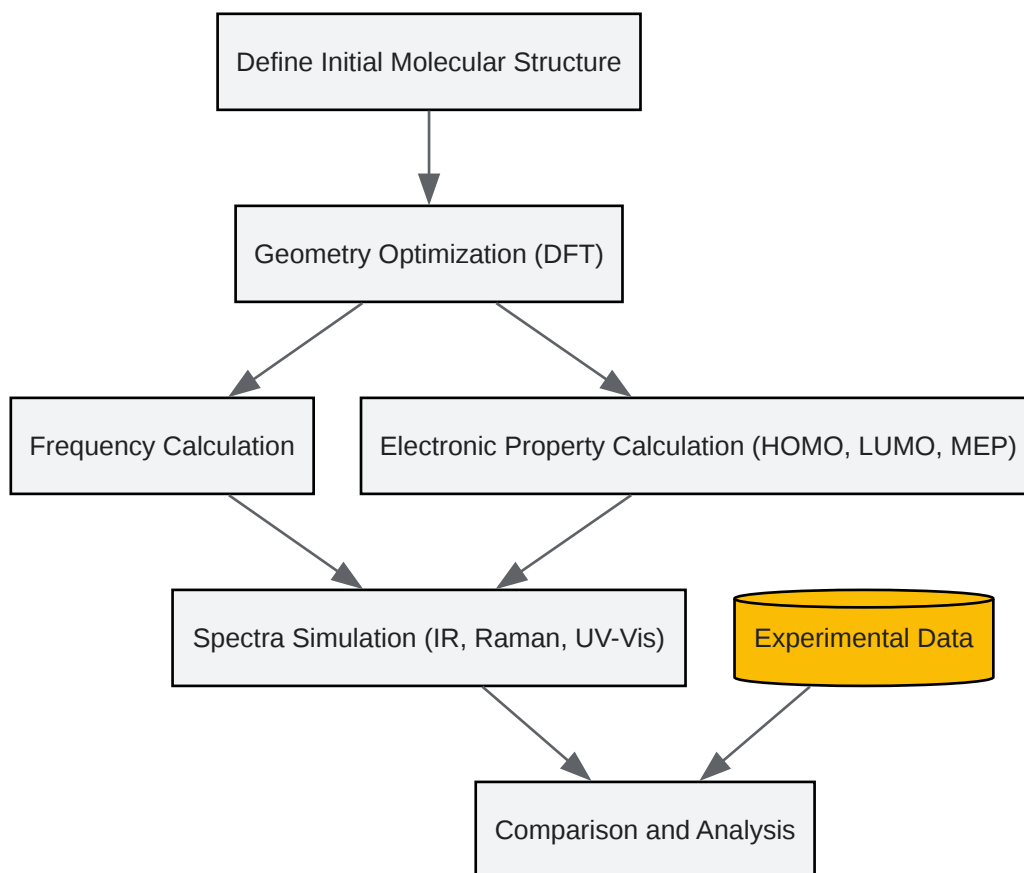
## 2,5-Dimethoxybenzaldehyde (Comprehensive Analysis)

The quantum chemical calculations for 2,5-Dimethoxybenzaldehyde were performed using DFT with the B3LYP functional and the 6-311G(d,p) basis set. The molecular geometry was optimized, and the electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), were determined. The theoretical UV-Vis spectrum was calculated using Time-Dependent DFT (TD-DFT). The experimental data for comparison was obtained from X-ray diffraction (XRD) and various spectroscopic techniques (NMR, UV-Vis).

## Visualizing Computational Workflows and Molecular Properties

### Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical calculations to determine the properties of a molecule like **3,5-Dimethoxybenzaldehyde**.

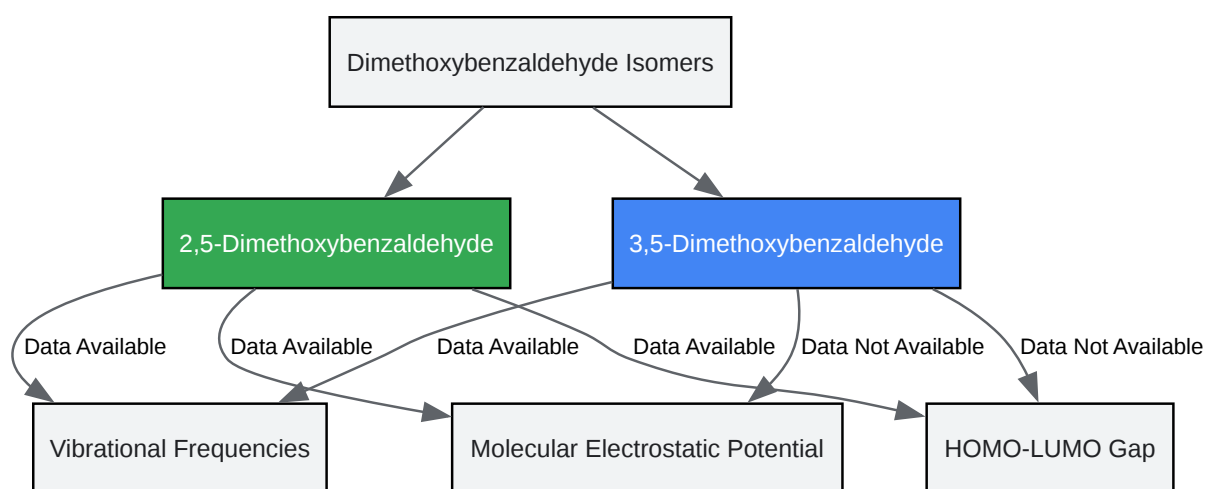


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Caption: A flowchart of the quantum chemical calculation process.

### Comparison of Isomeric Properties

The positioning of the methoxy groups in dimethoxybenzaldehyde isomers directly impacts their electronic properties. The following diagram illustrates the logical comparison between the 3,5- and 2,5-isomers.

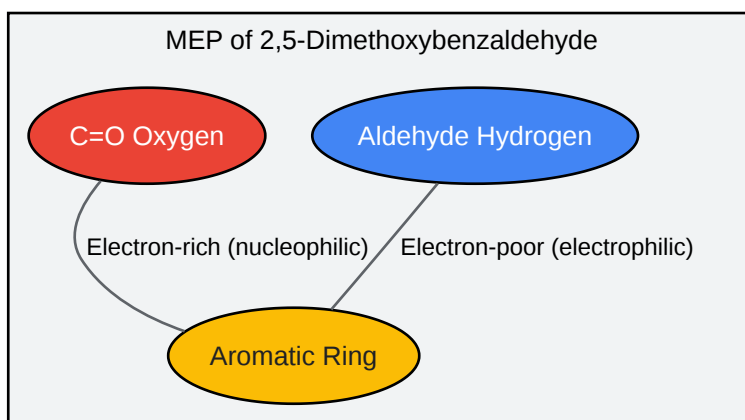


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Caption: Comparison of available data for the two isomers.

### Molecular Electrostatic Potential (MEP) of 2,5-Dimethoxybenzaldehyde

The MEP is a valuable tool for understanding the reactive sites of a molecule. The diagram below shows the expected MEP for 2,5-Dimethoxybenzaldehyde, where red indicates electron-rich regions (nucleophilic) and blue indicates electron-poor regions (electrophilic).



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Caption: A conceptual MEP diagram for 2,5-Dimethoxybenzaldehyde.

## Concluding Remarks

This guide provides a comparative overview of the quantum chemical properties of **3,5-Dimethoxybenzaldehyde** and its isomer, 2,5-Dimethoxybenzaldehyde. While there is a lack of comprehensive published computational data for the 3,5-isomer, the available vibrational analysis, when contrasted with the more complete dataset for the 2,5-isomer, underscores the significant influence of substituent positioning on molecular properties. The detailed computational and experimental data for 2,5-Dimethoxybenzaldehyde serves as a valuable benchmark for understanding the structure-property relationships in this class of compounds. Further computational studies on **3,5-Dimethoxybenzaldehyde** are warranted to provide a more complete picture of its electronic characteristics and reactive behavior.

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## References

- 1. 2,5-Dimethoxybenzaldehyde(93-02-7)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]

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